(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 887220-21-5
Cat. No.: VC5091288
Molecular Formula: C22H22FN5O3S
Molecular Weight: 455.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887220-21-5 |
|---|---|
| Molecular Formula | C22H22FN5O3S |
| Molecular Weight | 455.51 |
| IUPAC Name | [4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3 |
| Standard InChI Key | DAMLNKWZBBFIDJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Components
The molecule integrates four primary structural domains:
-
Thiazolo[3,2-b] triazole core: A bicyclic system comprising fused thiazole and triazole rings, functionalized with a 2-ethyl group and a hydroxyl moiety at the 6-position. This hybrid heterocycle is known to enhance metabolic stability and binding affinity in drug design .
-
Piperazine ring: A six-membered diamine ring providing conformational flexibility and serving as a common pharmacophore in central nervous system (CNS) and anticancer agents.
-
2-Fluorophenyl group: An aromatic substituent with electron-withdrawing properties, influencing lipophilicity and target engagement through halogen bonding .
-
Furan-2-yl methanone: A ketone-linked furan heterocycle contributing to π-π stacking interactions and solubility modulation .
Molecular Formula and Key Properties
Based on structural analogs reported in search results, the compound likely shares the following characteristics :
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂FN₆O₃S (estimated) |
| Molecular Weight | ~482.5 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl and triazole NH) |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | ~110 Ų |
The fluorine atom at the phenyl 2-position enhances membrane permeability, while the furan moiety may improve oral bioavailability .
Synthetic Pathways and Optimization Challenges
Retrosynthetic Analysis
The synthesis of this compound likely follows a multi-step sequence involving:
-
Thiazolo-triazole core formation: Cyclocondensation of thiourea derivatives with α-haloketones, as demonstrated in the synthesis of related thiazole-triazole hybrids .
-
Piperazine functionalization: Nucleophilic substitution or reductive amination to introduce the 2-fluorophenylmethyl group. Patent data highlights the use of Mitsunobu reactions for analogous piperazine modifications .
-
Furan-2-yl methanone coupling: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the furan moiety .
Critical Reaction Steps
A hypothetical synthetic route derived from patent WO2018178338A1 involves :
-
Step 1: Condensation of 2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-amine with 2-fluorobenzaldehyde to form the imine intermediate.
-
Step 2: Reduction of the imine to a secondary amine using sodium cyanoborohydride.
-
Step 3: Alkylation of piperazine with the resulting amine under basic conditions.
-
Step 4: Acylation with furan-2-carbonyl chloride to yield the final product.
Yield optimization remains challenging due to steric hindrance from the 2-fluorophenyl group and competing side reactions during acylation .
Molecular Interactions and Structure-Activity Relationships (SAR)
Role of the 2-Fluorophenyl Group
Comparative studies of analogs with para- and meta-fluorophenyl substituents reveal that the ortho-fluoro configuration maximizes target binding through:
-
Halogen bonding with backbone carbonyls (e.g., His264 in A2A receptor) .
-
Steric complementarity to hydrophobic residues in the ATP-binding pocket .
Impact of the Hydroxyl Group
The 6-hydroxyl moiety on the thiazolo-triazole core forms a critical hydrogen bond with Asp101 in bacterial DNA gyrase, as evidenced by molecular docking simulations . Methylation or removal of this group reduces antimicrobial potency by >10-fold .
Future Directions and Challenges
Synthetic Scalability
Current routes suffer from low yields (~15%) during the final acylation step . Future work should explore:
-
Enzyme-mediated catalysis to improve regioselectivity.
-
Flow chemistry techniques to mitigate side reactions.
Preclinical Development
Priority areas include:
-
Pharmacokinetic profiling: Addressing the compound’s high topological polar surface area (TPSA), which may limit blood-brain barrier penetration.
-
Toxicology studies: Assessing hepatotoxicity risks associated with chronic furan exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume